molecular formula C19H26N2O4 B1231731 4-{[8-(morpholin-2-ylmethoxy)-2H-chromen-3-yl]methyl}morpholine

4-{[8-(morpholin-2-ylmethoxy)-2H-chromen-3-yl]methyl}morpholine

Cat. No. B1231731
M. Wt: 346.4 g/mol
InChI Key: RTKDBEOSPDFLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-(4-morpholinylmethyl)-2H-1-benzopyran-8-yl]oxymethyl]morpholine is a 1-benzopyran.

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of DNA-PK Inhibitors : A key intermediate for synthesizing DNA-dependent protein kinase (DNA-PK) inhibitors, such as NU7441, utilizes a similar compound. This is crucial in developing potential cancer therapies (Rodriguez Aristegui et al., 2006).

  • Formation of Complex Heterocyclic Scaffolds : In a study, a similar compound was used in a four-component tandem Knoevenagel–Michael reaction. This process resulted in the formation of a new type of scaffold with three different heterocyclic rings, potentially useful in pharmacology (Elinson et al., 2021).

Structural Analysis and Properties

  • Crystal Structure Analysis : Several studies have focused on the crystal structure analysis of compounds with structural similarity. These analyses contribute to the understanding of molecular conformations and interactions, which are essential for designing effective therapeutic agents (Devarajegowda et al., 2013).

  • Combined Experimental and Theoretical Studies : A compound closely related to 4-{[8-(morpholin-2-ylmethoxy)-2H-chromen-3-yl]methyl}morpholine was studied using techniques like FTIR, UV–Vis, and NMR spectroscopy. These studies are crucial for understanding the physicochemical properties of such molecules (Priyanka et al., 2016).

Biological Activity

  • Investigation as DNA-PK Inhibitors : Compounds containing the chromen-4-one core, which is structurally similar to the query compound, have been explored as inhibitors of DNA-dependent protein kinase. This research is significant in the context of developing new cancer therapies (Cano et al., 2010).

  • Behavioral Effects in Zebrafish : An allylmorpholine derivative of a chromone-containing compound was examined for behavioral effects in zebrafish, indicating potential applications in neuroscience and pharmacology (Prikhodko & Sysoev, 2021).

properties

Product Name

4-{[8-(morpholin-2-ylmethoxy)-2H-chromen-3-yl]methyl}morpholine

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine

InChI

InChI=1S/C19H26N2O4/c1-2-16-10-15(12-21-5-8-22-9-6-21)13-25-19(16)18(3-1)24-14-17-11-20-4-7-23-17/h1-3,10,17,20H,4-9,11-14H2

InChI Key

RTKDBEOSPDFLGD-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[8-(morpholin-2-ylmethoxy)-2H-chromen-3-yl]methyl}morpholine

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